Product packaging for 9-Dehydroandrostenedione(Cat. No.:CAS No. 1035-69-4)

9-Dehydroandrostenedione

Cat. No.: B041832
CAS No.: 1035-69-4
M. Wt: 284.4 g/mol
InChI Key: HJTUINCBGMVXOB-LNMJFAINSA-N
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Description

9-Dehydroandrostenedione, also known as 9-DHA, is a steroidal ketone that serves as a key intermediate and reference standard in biochemical research. Its primary research value lies in its role as a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This mechanism of action makes it a critical tool compound for investigating the pathophysiology of metabolic syndromes, including obesity, type 2 diabetes, and glucocorticoid-regulated processes. By inhibiting 11β-HSD1, which converts inactive cortisone to active cortisol within specific tissues, this compound helps researchers elucidate the intricate role of local glucocorticoid amplification in target organs like the liver and adipose tissue. Furthermore, its structural similarity to other androstenedione derivatives provides utility in studies of steroidogenesis, enzyme kinetics, and the development of novel therapeutic agents targeting hormonal pathways. This product is presented to the scientific community as a high-quality chemical tool to facilitate rigorous in vitro investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O2 B041832 9-Dehydroandrostenedione CAS No. 1035-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,10S,13S,14S)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15H,3-7,9-10H2,1-2H3/t14-,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTUINCBGMVXOB-LNMJFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145880
Record name 9-Dehydroandrostenedione
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035-69-4
Record name Androsta-4,9(11)-diene-3,17-dione
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Record name 9-Dehydroandrostenedione
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Record name 9-Dehydroandrostenedione
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Record name Deltaandrost-4,9(11)-diene-3,17-dione
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Record name 9-DEHYDROANDROSTENEDIONE
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Biosynthesis and Advanced Synthetic Methodologies of 9 Dehydroandrostenedione

Biotechnological Production and Microbial Transformation

Biotechnological methods, particularly microbial transformations, are central to the synthesis of 9-dehydroandrostenedione. These processes leverage the metabolic capabilities of microorganisms to convert complex natural substrates into desired steroid structures.

This compound is derived from natural sterols, which serve as the primary raw materials for its synthesis. google.com Phytosterols, which are plant-derived sterols, and cholesterol, from animal sources, are the most common starting materials. google.comusda.gov Phytosterols, such as β-sitosterol, campesterol, and stigmasterol, are abundant in by-products from vegetable oil refining and the wood pulp industry, making them a cost-effective feedstock. usda.govnih.gov

The core structure of these sterols is a four-ring nucleus, which is chemically similar to that of steroid hormones. nih.gov The conversion process involves the microbial-driven removal of the aliphatic side chain at the C17 position of the sterol molecule and other minor modifications to the steroid rings. usda.govnih.gov This biotransformation pathway allows for the production of C19 steroids, including androstenedione (B190577) (AD) and its derivatives. usda.gov The intermediate 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD) is a key precursor in the synthesis of this compound from these natural sterols. google.comgoogle.com

The biotransformation of sterols into this compound is orchestrated by a complex series of enzymatic reactions within the microbial host. These enzymatic systems are highly specific and efficient, enabling targeted modifications of the steroid scaffold. rsc.org

The cholesterol side-chain cleavage enzyme (P450scc), a mitochondrial enzyme in mammals, provides a well-studied model for this type of reaction. wikipedia.orgnih.gov It catalyzes the conversion of cholesterol to pregnenolone (B344588) through a series of hydroxylation reactions at the C20 and C22 positions, followed by the cleavage of the bond between these two carbons. wikipedia.orguniprot.org

Hydroxylation and oxidation reactions are fundamental to modifying the steroid nucleus and are key to producing intermediates like 9-OH-AD. rsc.orgmdpi.com Microbial enzymes, particularly cytochrome P450 monooxygenases (CYPs), are highly sought after for their ability to perform regio- and stereospecific hydroxylation of steroids. mdpi.com The introduction of a hydroxyl group at the 9α position is catalyzed by 3-ketosteroid 9α-hydroxylase (KSH), a Rieske-type oxygenase. rsc.orgnih.gov This enzyme is crucial in the bacterial degradation of steroids and is a key target for engineering in strains designed to produce 9-OH-AD. rsc.org

Further oxidation reactions are also important. For instance, 3-ketosteroid-Δ1-dehydrogenase (KstD) is responsible for introducing a double bond at the C1-C2 position, leading to the formation of androstadienedione (ADD). mdpi.commdpi.com The activity of these enzymes must be carefully controlled to prevent the formation of unwanted by-products and to channel the metabolic flux towards the desired product. nih.govnih.gov

Table 1: Key Enzymes in Steroid Biotransformation

Enzyme ClassSpecific Enzyme ExampleFunction
Cytochrome P450 MonooxygenasesCYP125, CYP142, P450sccInitial oxidation of the sterol side chain. mdpi.comnih.govwikipedia.org
Rieske Oxygenases3-ketosteroid 9α-hydroxylase (KSH)9α-hydroxylation of the steroid nucleus. rsc.orgnih.gov
Dehydrogenases3-ketosteroid-Δ1-dehydrogenase (KstD)Introduction of a C1-C2 double bond. mdpi.commdpi.com
Hydroxysteroid Dehydrogenases17β-Hydroxysteroid dehydrogenase (17β-HSD)Reduction of the 17-keto group to a hydroxyl group. researchgate.net

The selection and engineering of specific microbial strains are paramount for the efficient production of this compound. The fermentation conditions must also be carefully optimized to support microbial growth and catalytic activity.

Mycobacterium species are the workhorses of industrial steroid biotransformation. nih.govnih.gov Strains such as Mycobacterium neoaurum and Mycobacterium fortuitum are widely used due to their robust capacity for sterol degradation. nih.govnih.govresearchgate.net These bacteria possess the necessary enzymatic machinery to cleave the sterol side chain and modify the steroid nucleus. nih.govnih.gov

Researchers have developed mutant strains of Mycobacterium that are deficient in the enzymes responsible for degrading the steroid rings. nih.gov This genetic modification allows for the accumulation of valuable intermediates like androstenedione (AD), androstadienedione (ADD), and 9-OH-AD. nih.govnih.gov For example, strains with deleted 3-ketosteroid-Δ1-dehydrogenase (KstD) genes are used to prevent the conversion of 9-OH-AD to its Δ1-dehydrogenated counterpart, thereby increasing the yield of the desired product. nih.gov Overexpression of key enzymes in the side-chain degradation pathway, such as those involved in FAD biosynthesis, has also been shown to enhance the production of 9-OH-AD. nih.gov

Table 2: Examples of Mycobacterium Strains in Steroid Intermediate Production

StrainSubstrateMajor Product(s)Key Features/ModificationsReference
Mycolicibacterium sp. VKM Ac-1815DSitosterolAndrostenedione (AD)Selected for high AD production. nih.gov
Mycolicibacterium sp. 2–4 MSitosterol9-OH-AD, ADMutant strain for 9-OH-AD production. nih.gov
Mycolicibacterium neoaurum TCCC 11978PhytosterolAndrostenedione (AD)Overexpression of cyp125-3 to increase AD productivity. nih.gov
Mycobacterium fortuitum ATCC 35855Phytosterol9-OH-ADDeletion of five kstD genes to prevent 9-OH-AD degradation. nih.gov
Mycobacterium sp. NRRL B-3683Tall oil sterolsAndrosta-1,4-diene-3,17-dione (B159171), Androst-4-ene-3,17-dioneEfficient conversion of a low-cost sterol source. usda.gov
Mycolicibacterium neoaurum NF-P2Phytosterol9-OH-ADEngineered for increased intracellular FAD supply. nih.gov

Specific Microbial Strains and Fermentation Parameters

Bacillus sphaericus and Progesterone (B1679170) Transformation

The bacterium Bacillus sphaericus has demonstrated the capability of cleaving the side-chain of progesterone, a C21 steroid, to produce C19 steroids. nih.gov This biotransformation results in the formation of androstenedione (AD) and 1-dehydroandrostenedione (ADD). nih.govoup.com The process involves the cleavage of the progesterone side-chain, a reaction that is significant for the potential production of valuable therapeutic pharmaceuticals from readily available steroidal substrates. oup.com

Studies have shown that the conversion of progesterone by B. sphaericus is influenced by various factors. For instance, high concentrations of glucose in the culture medium have been found to inhibit the transformation of progesterone into androstenedione and 1-dehydroandrostenedione. nih.govresearchgate.net The pH of the medium also plays a crucial role, with the optimal range for this transformation being between 7.0 and 8.0. oup.com Aeration is another critical parameter; low-speed shaking (25 rpm) in baffled flasks generally results in a higher yield of the C19 steroid metabolites compared to high-speed shaking (250 rpm). oup.com The highest yields have been achieved in flasks containing submerged coiled springs and shaken at a low speed. oup.com

The transformation pathway involves the initial conversion of progesterone to androstenedione, which is then further dehydrogenated to 1-dehydroandrostenedione. oup.com This 1-dehydrogenation is a common bacterial steroid transformation. oup.com

Filamentous Fungi in Steroid Bioconversion

Filamentous fungi represent a vast and diverse group of microorganisms with significant potential for the biotransformation of steroids, including the production of this compound precursors and derivatives. nih.gov These fungi are capable of performing various structural modifications on steroid molecules, such as hydroxylation, reduction, and dehydrogenation. nih.govnih.gov

Research has shown that certain strains of filamentous fungi can effectively transform androstenedione (AD) and androsta-1,4-diene-3,17-dione (ADD) into valuable hydroxylated derivatives. nih.gov For example, strains from genera like Absidia, Acremonium, Beauveria, Cunninghamella, Doratomyces, Drechslera, Fusarium, and Gibberella have been identified as capable of producing 7α-, 7β-, 11α-, and 14α-hydroxylated androstanes in good yields. nih.gov Some ascomycete strains have even been discovered to perform effective 7β-hydroxylation of ADD, a previously unreported bioconversion. nih.gov

The ability of filamentous fungi to introduce hydroxyl groups at specific positions on the steroid nucleus is of particular interest for the synthesis of new steroid-based drugs. nih.govmdpi.com These biotransformations are often regio- and stereospecific, offering advantages over chemical synthesis methods. nih.gov The enzymatic systems responsible for these reactions are often cytochrome P450 monooxygenases. nih.govmdpi.com

Fungi isolated from unique environments, such as cultural heritage sites, have also been screened for their steroid-transforming capabilities. nih.gov For instance, fungi that degrade egg tempera paintings, which contain cholesterol, have been shown to efficiently transform androstenedione. nih.gov

Optimization of Microbial Transformation Yield and Efficiency

Maximizing the yield and efficiency of microbial steroid transformations is a key objective for industrial applications. mdpi.com Several factors can be optimized to enhance the productivity of these bioprocesses. mdpi.com These include the fermentation mode (solid-state vs. liquid), culture medium composition, temperature, pH, aeration (rotation speed), substrate solubility, and the presence of co-factors. mdpi.com

Key Optimization Parameters:

ParameterEffect on TransformationExample
Culture Medium Affects cell growth and enzyme activity. mdpi.comThe composition of the medium can be tailored to support optimal growth of the specific microbial strain and induce the desired enzymatic activity.
Temperature Influences the rate of enzymatic reactions and microbial growth. mdpi.comFor the transformation of steroidal saponins (B1172615) by Trichoderma harzianum, the highest conversion efficiency was achieved at 30°C. mdpi.com
pH Affects enzyme stability and activity, as well as nutrient availability. mdpi.comIn the transformation of progesterone by B. sphaericus, the optimal pH range was found to be 7.0-8.0. oup.com
Aeration Influences the oxygen supply, which is critical for many oxidative biotransformations.Lower aeration rates (25 rpm) favored the conversion of progesterone to androstenedione and 1-dehydroandrostenedione by B. sphaericus. oup.com
Substrate Addition The timing and concentration of substrate addition can impact the overall yield and prevent substrate toxicity.
Co-factors Metal ions and other co-factors can act as catalysts or be essential for enzyme function. mdpi.com

The selection of highly efficient microbial strains is another critical aspect of process optimization. mdpi.com This can involve screening new isolates from diverse environments or improving existing strains through genetic engineering. ju.edu.jo Furthermore, the use of surfactants can improve the permeability of the cell membrane, enhancing the uptake of the steroid substrate and thereby increasing the conversion efficiency. mdpi.com

Chemical Synthesis Routes

Conversion from Precursor Androstenediones and Dehydroepiandrosterone (B1670201)

In a broader context, DHEA itself is synthesized from cholesterol through a series of enzymatic reactions involving cholesterol side-chain cleavage enzyme and 17α-hydroxylase/17,20-lyase. wikipedia.org Androstenedione can then serve as a direct precursor for further chemical modifications to yield this compound.

Dehydration Reactions of 9α-Hydroxysteroid Intermediates

A common and important method for the synthesis of this compound involves the dehydration of a 9α-hydroxysteroid intermediate. google.comgoogle.com The preferred starting material for this reaction is often 9α-hydroxy-androst-4-ene-3,17-dione (9-OH-AD). google.comgoogle.com This intermediate can be produced through the microbial transformation of phytosterols. google.com

The dehydration of the 9α-hydroxy group is typically one of the initial steps in the synthesis of corticosteroids from 9α-hydroxy steroids. google.com This is because the resulting Δ⁹⁽¹¹⁾ double bond in this compound is more stable in subsequent synthetic steps, which helps to prevent undesirable rearrangements involving the tertiary hydroxyl group at the C9 position. google.com

Various reagents and conditions can be employed for this dehydration reaction. One method involves the sulfinylation of 9α-hydroxy-androstenedione with phenylsulfinyl chloride, followed by desulfinylation by heating in the presence of silica (B1680970) gel and p-toluenesulfonic acid. google.com Another approach utilizes mineral acids such as orthophosphoric, pyrophosphoric, or chloric acid as the dehydrating agent. google.com The process can be intensified by removing excess water, either through the use of pyrophosphoric acid or by azeotropic distillation. google.com

Total Synthesis Strategies and their Mechanistic Aspects

Total synthesis strategies often involve the construction of the steroid's polycyclic ring system from simpler starting materials. For example, the synthesis of a key tricyclic intermediate for desA-androstenes has been achieved starting from 2-methylcyclopentane-1,3-dione. researchgate.net Such synthetic routes provide valuable insights into the fundamental chemistry of steroid construction and allow for the creation of novel analogs.

The mechanistic aspects of these syntheses involve a series of complex and often stereospecific reactions to build the characteristic four-ring steroid nucleus with the correct stereochemistry at multiple chiral centers. These can include Michael additions, aldol (B89426) condensations, Robinson annulations, and various reduction and oxidation steps.

Metabolic Pathways and Enzymatic Regulation of 9 Dehydroandrostenedione

Central Role as an Intermediate in Androgen and Estrogen Metabolism

9-Dehydroandrostenedione, also known as Δ⁹-androstenedione, is a steroid hormone that holds a significant position as a metabolic intermediate in the biosynthesis of both androgens and estrogens. ontosight.ai Its chemical structure, characterized by a double bond at the 9,11 position of the steroid nucleus, distinguishes it from other androgens and influences its biological activity and metabolic fate. ontosight.ai This compound serves as a precursor, being enzymatically converted in the body into more potent hormones like testosterone (B1683101) and estrogens. nih.gov

The metabolic pathways involving this compound are crucial for understanding hormonal regulation and the pathophysiology of various endocrine disorders. It is part of the complex network of steroidogenesis, where a series of enzymatic reactions transform cholesterol into a variety of steroid hormones. nih.govwikipedia.org The conversion of this compound into biologically active androgens and estrogens occurs in various peripheral tissues, a concept known as intracrinology. nih.govnih.gov This localized production allows for tissue-specific control over hormone levels and action. nih.gov

Enantiospecific Transformations and Product Formation

The metabolism of this compound proceeds through specific enzymatic reactions that lead to the formation of key androgenic and estrogenic compounds. These transformations are enantiospecific, meaning the enzymes involved act on specific stereoisomers of the substrate to produce biologically active hormones.

Conversion to Testosterone and Dihydrotestosterone (B1667394)

This compound serves as a prohormone for testosterone. immunotech.cz The conversion of androstenedione (B190577) (a related compound) to testosterone is a well-established step in androgen biosynthesis, and this compound is understood to follow a similar pathway. nih.govimmunotech.cz This conversion is catalyzed by hydroxysteroid dehydrogenases (HSDs), which are responsible for the reduction of the 17-keto group of this compound to a hydroxyl group, yielding 9-dehydrotestosterone. nih.gov

Subsequently, testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. nih.govwikipedia.org DHT is a critical androgen for the development and maintenance of male secondary sexual characteristics. immunotech.cz The transformation of DHEA, a precursor to this compound, into testosterone and DHT highlights the role of these intermediates in androgen production. nih.gov There are also "backdoor" pathways of androgen synthesis where intermediates other than testosterone are converted to DHT. wikipedia.orge-apem.org

Aromatization to Estrogenic Compounds

A pivotal metabolic fate of this compound is its aromatization to form estrogenic compounds. This process is catalyzed by the enzyme aromatase (cytochrome P450 19A1), which converts the A ring of androgens into an aromatic ring, a characteristic feature of estrogens. taylorandfrancis.comresearchgate.net The aromatization of androstenedione to estrone (B1671321) is a key source of estrogen, particularly in postmenopausal women where it primarily occurs in extragonadal tissues like adipose tissue. researchgate.netnih.gov Similarly, this compound can be aromatized to the corresponding estrogenic metabolite. The conversion of androgens to estrogens is a crucial process for maintaining hormonal balance and has implications for conditions such as breast cancer, where aromatase inhibitors are used as a therapeutic strategy. taylorandfrancis.comwikipedia.org

Key Steroidogenic Enzymes and Their Kinetics

The metabolic transformations of this compound are governed by the action of specific steroidogenic enzymes. The kinetics of these enzymes, including their substrate specificity and reaction rates, determine the flow of intermediates through the androgen and estrogen synthesis pathways.

Hydroxysteroid Dehydrogenases (HSDs) in Oxidoreductive Steps

Hydroxysteroid dehydrogenases (HSDs) are a group of oxidoreductases that play a critical role in the metabolism of steroid hormones by catalyzing the interconversion of ketone and hydroxyl groups. researchgate.netwikipedia.org These enzymes are crucial for modulating the biological activity of steroids at a pre-receptor level. nih.gov

Several types of HSDs are involved in androgen and estrogen metabolism. For instance, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are key enzymes that control the final step in the formation of all androgens and estrogens. nih.gov Different isoforms of 17β-HSD have specific functions; for example, some catalyze the reduction of androstenedione to testosterone, while others are involved in the inactivation of potent hormones. nih.govsemanticscholar.org The expression and activity of these enzymes are tissue-specific, allowing for fine-tuned local control of steroid hormone concentrations. nih.gov

Table 1: Key Hydroxysteroid Dehydrogenases in Steroid Metabolism

Enzyme FamilyFunctionRole in Androgen/Estrogen Metabolism
17β-HSDInterconversion of 17-ketosteroids and 17β-hydroxysteroidsCatalyzes the conversion of androstenedione to testosterone and estrone to estradiol (B170435). nih.govsemanticscholar.org
3α-HSDReduction of potent androgensConverts 5α-dihydrotestosterone (DHT) to the less potent 3α-androstanediol. nih.gov
3β-HSDIsomerization and oxidationConverts Δ⁵-steroids (like DHEA) to Δ⁴-steroids (like androstenedione). nih.gov

Cytochrome P450 Monooxygenases (e.g., CYP17A1, CYP19A1)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a wide array of compounds, including steroids. mdpi.commdpi.com

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for the production of androgens. nih.gov It catalyzes two key reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), and the subsequent cleavage of the C17-20 bond to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. nih.govnih.gov DHEA is a precursor to this compound.

CYP19A1 (Aromatase): As mentioned earlier, aromatase is responsible for the conversion of androgens to estrogens. taylorandfrancis.commdpi.com This enzyme catalyzes the aromatization of the A ring of androgens like androstenedione and testosterone to produce estrone and estradiol, respectively. researchgate.netmdpi.com The activity of aromatase is a critical determinant of estrogen levels, especially in peripheral tissues. researchgate.net

Table 2: Key Cytochrome P450 Enzymes in Steroid Metabolism

EnzymeFunctionRole in Androgen/Estrogen Metabolism
CYP11A1Cholesterol side-chain cleavageInitiates steroidogenesis by converting cholesterol to pregnenolone. nih.govmednexus.org
CYP17A117α-hydroxylase/17,20-lyaseProduces DHEA and androstenedione, the precursors for androgens and estrogens. nih.govnih.gov
CYP19A1AromataseConverts androgens to estrogens. taylorandfrancis.commdpi.com

Intracrine and Paracrine Metabolism in Peripheral Tissues

The concept of intracrinology describes the synthesis and action of steroid hormones within the same cell (intracrine) or in neighboring cells (paracrine) in peripheral tissues. mdpi.comamegroups.org This localized metabolism is particularly important for androgens, as many peripheral tissues can convert circulating inactive precursors, such as DHEA and its sulfated form DHEAS, into potent androgens like testosterone and dihydrotestosterone (DHT). mdpi.comnih.govoup.com this compound, as a derivative of androstenedione, is part of this metabolic cascade. cymitquimica.com

Peripheral tissues, including the skin, adipose tissue, and prostate, are significant sites of intracrine androgen synthesis. mdpi.comamegroups.orgresearchgate.net These tissues express the necessary enzymes to take up circulating DHEAS, convert it to DHEA via steroid sulfatase (STS), and then further metabolize it into active androgens. oup.commdpi.com This local production of androgens allows for tissue-specific hormonal effects without significantly altering circulating androgen levels. nih.govoup.com

For example, adipose tissue is not only a site of energy storage but also an active endocrine organ with the capacity for steroidogenesis. researchgate.net It can synthesize androgens and estrogens from circulating precursors, contributing to the local hormonal milieu. researchgate.net Similarly, the skin is a major site of intracrine sex steroid production. mdpi.com

The adrenal glands are the primary source of circulating DHEA and DHEAS. nih.govmsdmanuals.comcore.ac.uk After their release from the adrenal cortex, these precursors are taken up by peripheral tissues. nih.govdiva-portal.org The conversion of these precursors to more potent androgens is a key aspect of peripheral androgen action. nih.gov This intracrine mechanism is crucial, especially in conditions where gonadal androgen production is low, such as in postmenopausal women. oup.com

The enzymes involved in this peripheral metabolism are critical. For instance, various hydroxysteroid dehydrogenases (HSDs) and reductases are responsible for the stepwise conversion of DHEA to androstenedione, testosterone, and DHT. mdpi.com The expression and activity of these enzymes can vary between different tissues, leading to tissue-specific patterns of androgen metabolism and action.

Table 2: Overview of Intracrine and Paracrine Androgen Metabolism

ProcessDescriptionKey TissuesKey Precursors
Intracrine Metabolism Synthesis and action of androgens within the same cell in a peripheral tissue. mdpi.comamegroups.orgSkin, Adipose Tissue, Prostate mdpi.comamegroups.orgresearchgate.netDHEA, DHEAS mdpi.comnih.gov
Paracrine Metabolism Androgens synthesized in one cell act on a neighboring cell within the same tissue. mdpi.comamegroups.orgProstate, Adipose Tissue amegroups.orgresearchgate.netDHEA, DHEAS mdpi.comnih.gov

Molecular Mechanisms of Action and Receptor Biology

Direct and Indirect Biological Activities as a Precursor

9-Dehydroandrostenedione primarily functions as a metabolic precursor, with its biological activities largely being indirect consequences of its conversion to other potent steroid hormones. The metabolism of this compound involves enantiospecific enzymatic reactions that lead to the formation of key androgenic and estrogenic molecules. The presence of a double bond at the 9,11 position in its steroid nucleus is a distinguishing feature that influences its metabolic fate and subsequent biological activity.

Its role as an intermediate is central to the biosynthesis of androgens and estrogens. Through various enzymatic processes, this compound can be converted into testosterone (B1683101) and subsequently to estrogens like estradiol (B170435), or directly to other estrogenic compounds. This conversion is a critical aspect of its indirect biological activity, as the resulting hormones then exert their own characteristic effects on target tissues throughout the body.

Nuclear Hormone Receptor Interactions

The physiological effects of this compound and its metabolites are mediated through their interaction with nuclear hormone receptors, which are ligand-activated transcription factors that regulate the expression of target genes.

While direct binding affinity data for this compound to the androgen receptor (AR) is not extensively detailed in publicly available research, its structural similarity to androstenedione (B190577) suggests it likely possesses some affinity for the AR. Androstenedione itself is considered a weak androgen. The androgenic effects of this compound are primarily realized through its conversion to more potent androgens like testosterone, which then bind to and activate the AR. This activation initiates a signaling cascade that leads to the transcription of androgen-responsive genes, influencing the development and maintenance of male characteristics.

Table 1: Relative Binding Affinities of Selected Steroids to the Androgen Receptor
CompoundRelative Binding Affinity (%) for AR
Dihydrotestosterone (B1667394) (DHT)100
Testosterone50
AndrostenedioneLow
This compound Data not available

Note: This table is illustrative and highlights the lack of specific binding data for this compound in comparison to well-characterized androgens.

Similar to its interaction with the AR, the direct binding affinity of this compound for estrogen receptors (ERα and ERβ) is not well-documented. However, its precursor, androstenedione, exhibits very low affinity for both ERα and ERβ, with less than 0.01% of the affinity of estradiol nih.gov. The estrogenic activity of this compound is therefore predominantly indirect, arising from its enzymatic conversion to estrogens such as estrone (B1671321) and estradiol. These estrogens then bind to and activate ERα and ERβ, initiating the transcription of estrogen-responsive genes that play crucial roles in female reproductive tissues and other physiological systems.

Table 2: Relative Binding Affinities of Selected Steroids to Estrogen Receptors
CompoundRelative Binding Affinity (%) for ERαRelative Binding Affinity (%) for ERβ
Estradiol100100
Estrone10-2010-20
Androstenedione<0.01<0.01
This compound Data not available Data not available

Note: This table is illustrative and emphasizes the absence of specific binding data for this compound.

Downstream Gene Expression and Cellular Responses

The activation of androgen and estrogen receptors by the metabolites of this compound leads to the regulation of a wide array of downstream genes. This, in turn, elicits a variety of cellular responses. Steroid hormones are known to regulate gene expression not only at the transcriptional level but also post-transcriptionally by affecting the stability of messenger RNAs (mRNAs).

While specific gene targets of this compound have not been extensively elucidated, the general principles of steroid hormone action apply. Upon receptor binding in the cell nucleus, the hormone-receptor complex recruits co-activator or co-repressor proteins and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This action modulates the rate of transcription, thereby altering the levels of specific proteins and resulting in a cellular response.

Modulation of Physiological Processes via Metabolite Regulation

The conversion of this compound to active androgens and estrogens allows it to play a modulatory role in various physiological processes.

The anabolic effects of androgens on skeletal muscle are well-established. These effects include an increase in muscle protein synthesis, which contributes to muscle growth (hypertrophy) and strength. While direct studies on the anabolic effects of this compound on muscle are scarce, its role as a precursor to testosterone is significant in this context. Testosterone and other anabolic androgenic steroids (AAS) have been shown to increase fat-free mass, muscle mass, and strength nih.gov.

Research on the direct precursor, androstenedione, has shown that its supplementation does not consistently lead to increased muscle protein anabolism in young, healthy men nih.gov. This suggests that the conversion rate of these precursors to testosterone may be a limiting factor in their anabolic efficacy. The impact of this compound on muscle homeostasis is therefore likely dependent on the efficiency of its conversion to more potent anabolic agents.

Influence on Reproductive Axis Function

The direct influence of this compound on the reproductive axis, specifically the hypothalamic-pituitary-gonadal (HPG) axis, is not well-documented in publicly available scientific literature. The HPG axis is a critical regulatory system for reproduction, controlling the release of key hormones. wikipedia.orgnih.gov This axis involves the pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov These gonadotropins then act on the gonads to stimulate the production of sex hormones, such as testosterone and estrogen. wikipedia.orgnih.gov

As an intermediate in the biosynthesis of androgens and estrogens, this compound is a precursor to more potent sex hormones that are known to regulate the HPG axis through feedback mechanisms. nih.govwikipedia.org For instance, androstenedione, a closely related compound, is converted to testosterone and estrogens. nih.govwikipedia.org These sex hormones then exert negative feedback on the hypothalamus and pituitary to modulate GnRH, LH, and FSH secretion. nih.gov However, specific studies detailing the direct effects of this compound on GnRH neurons, gonadotrope cells in the pituitary, or gonadal steroidogenesis are lacking.

Research on related compounds, such as androstenedione, has shown that alterations in its levels can be indicative of changes in reproductive function. For example, in women, serum levels of androstenedione fluctuate throughout the menstrual cycle. nih.gov While this highlights the role of androstenedione precursors in the reproductive cycle, it does not provide direct evidence of the specific actions of this compound.

Impact on Bone Mineral Density and Metabolism

The specific impact of this compound on bone mineral density and metabolism has not been extensively studied. However, as a precursor to androgens and estrogens, it is positioned within a class of steroids that are known to play a crucial role in maintaining skeletal health. nih.govwebmd.com Androgens, in general, are recognized for their anabolic effects on bone, which involve both stimulating bone formation and reducing bone resorption. nih.gov

Studies on androgens have demonstrated their capacity to directly influence the activity of bone cells. For instance, androgens can inhibit the bone-resorbing activity of osteoclasts, the cells responsible for breaking down bone tissue. nih.gov This inhibitory effect contributes to the maintenance of bone mass. Furthermore, androgens are known to promote the proliferation and differentiation of osteoblasts, the cells responsible for forming new bone. nih.gov

The table below summarizes the general effects of androgens on bone metabolism, which may provide an indirect understanding of the potential role of this compound.

Cell Type Effect of Androgens Potential Impact on Bone
OsteoblastsStimulation of proliferation and differentiationIncreased bone formation
OsteoclastsInhibition of activityDecreased bone resorption

It is important to note that while the metabolic precursors and successors of this compound have known effects on bone, direct research is needed to elucidate the specific role of this particular compound in bone metabolism and its potential to influence bone mineral density.

Advanced Research Applications and Preclinical Investigations

Elucidation of Steroid Hormone Biosynthesis and Regulatory Networks

9-Dehydroandrostenedione serves as an analogue for studying the intricate pathways of steroid hormone production. As a derivative of androstenedione (B190577), a primary precursor to testosterone (B1683101), its metabolism and interactions with steroidogenic enzymes offer insights into the structure-function relationships of these critical proteins. biosynth.com Research into the biotransformation of related steroid structures helps to map the metabolic flux and regulatory points within the steroidogenesis cascade. While specific studies detailing the use of this compound to elucidate these networks are not extensively documented, its structural similarity to key intermediates makes it a valuable compound for theoretical and comparative studies of enzyme specificity and metabolic pathways.

Role in Investigational Hormone Replacement Therapies

The potential application of novel androgens and prohormones in hormone replacement therapy (HRT) is an area of ongoing research. Therapies involving precursors like dehydroepiandrosterone (B1670201) (DHEA) have been investigated to potentially increase levels of androgens and estrogens. However, specific studies on the role of this compound in investigational hormone replacement therapies are not widely available in published literature. The research focus in HRT has predominantly been on restoring levels of primary hormones like testosterone or using well-characterized precursors.

Preclinical Studies in Androgen Deficiency Conditions

Androgen deficiency, resulting from conditions like hypogonadism or age-related decline, is a significant health concern. Research into potential treatments often involves preclinical studies using animal models to assess the efficacy of various androgenic compounds.

Hypogonadism Models and Androgen Supplementation Research

Preclinical research for hypogonadism typically involves the administration of testosterone or its esters to restore physiological androgen levels. The use of prohormones like androstenedione has also been explored. However, there is a lack of specific preclinical data in the scientific literature detailing the use of this compound for androgen supplementation in hypogonadism models.

Age-Related Androgen Decline and Potential Interventions

The gradual decline of androgens, particularly DHEA and testosterone, is a well-documented aspect of aging in men. This has prompted research into interventions aimed at mitigating the potential negative effects of this decline. While DHEA supplementation has been studied in this context, specific preclinical investigations into the use of this compound for age-related androgen decline have not been prominently reported.

Oncological Research and Antineoplastic Activity

A notable area of investigation for this compound is its potential application in oncology. Preliminary data suggests the compound exhibits antineoplastic properties through various mechanisms.

In Vitro and In Vivo Cancer Cell Growth Modulation

In vitro studies have indicated that this compound can inhibit the growth of cancer cells. The proposed mechanisms for this anticancer activity include the modulation of key enzymes in steroid metabolism and direct effects on cancer cell physiology.

One of the primary mechanisms identified is the inhibition of aromatase, an enzyme responsible for converting androgens into estrogens. Since the growth of certain cancers, such as specific types of breast cancer, is estrogen-dependent, aromatase inhibition is a key therapeutic strategy. By blocking this enzyme, this compound can potentially reduce the proliferation of hormone-sensitive cancer cells.

Furthermore, research suggests that this compound may exert cytotoxic effects by impacting mitochondrial function. It has been shown to minimize the mitochondrial membrane potential, a condition that can trigger apoptosis (programmed cell death) and contribute to its anticancer activity.

The table below summarizes the reported in vitro antineoplastic activities of this compound.

Mechanism of Action Effect Relevance to Oncology
Aromatase InhibitionBlocks the conversion of androgens to estrogens.Potential to slow the growth of estrogen-dependent tumors (e.g., certain breast cancers).
Mitochondrial DisruptionMinimizes the mitochondrial membrane potential.Can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Growth InhibitionInhibits cancer cell growth in vitro.Demonstrates direct antineoplastic activity against cancer cells.

Mechanisms of Antiproliferative Effects (e.g., Mitochondrial Membrane Potential)

The antiproliferative properties of androgens and their derivatives, such as this compound, are a subject of ongoing research. While direct studies on this compound's effect on mitochondrial membrane potential are not extensively documented, the broader actions of its parent compound, dehydroepiandrosterone (DHEA), and other androgens provide significant insights into potential mechanisms.

DHEA and its metabolites are known to exert chemopreventive and antiproliferative actions on various tumor cell lines. nih.govnih.gov These effects are not attributed to a single mechanism but appear to involve multiple cellular pathways, including the inhibition of glucose-6-phosphate dehydrogenase (G6PD), which depletes NADPH and ribose-5-phosphate, and interference with cell proliferation signaling pathways. nih.gov Notably, some studies have shown that the antiproliferative action of DHEA metabolites is not solely dependent on the inhibition of G6PD or HMG-CoA reductase. nih.gov Furthermore, DHEA can act as a potent uncompetitive inhibitor of mammalian G6PD, leading to a reduction in reactive oxygen species (ROS) production by NADPH-dependent enzymes. mdpi.com

Recent research has highlighted the critical role of the androgen receptor (AR) in mitochondrial function. Upon activation, the AR can be imported into the mitochondria, where it regulates multiple processes, including oxidative phosphorylation (OXPHOS) and apoptosis. news-medical.netnih.govsciencedaily.com Androgens have been shown to upregulate the expression of dynamin-related protein 1 (Drp1), which is involved in inducing mitochondrial fission, a common event in apoptosis. nih.gov This suggests a novel role for androgens in controlling mitochondrial morphology, which could be harnessed for cancer therapy. nih.gov This connection between androgen signaling and mitochondrial regulation presents a plausible pathway through which androgens and their derivatives could exert antiproliferative effects.

Aromatase Inhibition as a Therapeutic Strategy in Cancer

Aromatase is a critical enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens into estrogens. usada.org Inhibiting this enzyme is a cornerstone of therapy for estrogen-receptor-positive (ER+) breast cancer. nih.govnih.gov Steroidal aromatase inhibitors, which are structurally related to the enzyme's natural substrate, androstenedione, can act as potent and specific inhibitors. nih.gov

Compounds that are structurally very similar to this compound, such as 1,4,6-Androstatriene-3,17-dione (ATD) and Androsta-3,5-diene-7,17-dione, are known to be potent, irreversible aromatase inhibitors. wikipedia.orgevitachem.comfda.gov They function by permanently binding to and inactivating the aromatase enzyme, thereby blocking estrogen synthesis. wikipedia.org The structure-activity relationship for steroidal inhibitors indicates that the spatial requirements for binding to the enzyme's active site are quite restrictive, allowing for only minor modifications on the steroid's A-ring and at the C-19 position to maintain high affinity. nih.gov Given its structure as an androstenedione derivative with additional double bonds, this compound is investigated for its potential to fit within this class of therapeutic agents.

The development of mechanism-based inhibitors, which are highly specific to the enzyme, offers significant advantages, including prolonged inhibition and reduced toxicity. nih.gov The exploration of androstenedione analogs continues to be a promising avenue for discovering novel and more effective aromatase inhibitors for cancer therapy.

Androgen Receptor as a Therapeutic Target in Breast Cancer

The androgen receptor (AR) is widely expressed across various breast cancer subtypes, making it an increasingly important prognostic marker and therapeutic target. nih.govnih.govmdpi.com Its role, however, is highly context-dependent and varies significantly between estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC).

In ER-Positive Breast Cancer: AR is expressed in up to 90% of ER+ breast cancers and its presence is often associated with a better prognosis. mdpi.comaacrjournals.orgfrontiersin.org The signaling pathways of AR and ER are intricately linked. Evidence suggests that AR signaling can be antagonistic to ER-driven proliferation. nih.gov Activated AR can compete with ER for binding to the same DNA response elements, thereby inhibiting the transcription of estrogen-dependent genes. nih.gov This tumor-suppressive role has led to the investigation of AR agonists as a therapeutic strategy for ER+ breast cancer, with selective AR modulators (SARMs) like enobosarm showing promising antitumor activity in clinical trials. jwatch.orgonclive.com The therapeutic outcome may depend on the ratio of AR to ER expression, with AR agonists being more effective in tumors with a high AR/ER ratio. aacrjournals.org

In Triple-Negative Breast Cancer (TNBC): TNBC lacks the expression of ER, progesterone (B1679170) receptor (PR), and HER2, leaving chemotherapy as the standard of care. mdpi.com AR is expressed in 10-50% of TNBCs, and this subset is often classified as the luminal androgen receptor (LAR) subtype. mdpi.commdpi.comuchealth.orgmdpi.com The prognostic and therapeutic role of AR in TNBC is complex and somewhat controversial. mdpi.com Some studies indicate that AR expression is associated with a better prognosis, while others suggest it may be linked to worse long-term outcomes or have no significant impact. mdpi.comnih.govnih.gov Despite this, the AR remains a compelling target in TNBC due to the lack of other targeted therapies. mdpi.com Preclinical studies have shown that AR antagonists can inhibit the growth of AR-positive TNBC cell lines, and AR-targeted therapies are being actively investigated in clinical trials. uchealth.orgmdpi.com

Breast Cancer SubtypeApproximate AR Expression RateGeneral Prognostic Role of ARTherapeutic Strategy
ER-Positive (Luminal A/B)~70-90% nih.govmdpi.comnih.govFavorable / Tumor Suppressor aacrjournals.orgonclive.comAR Agonists / SARMs jwatch.org
HER2-Positive~20-60% nih.govmdpi.comConflicting / Oncogenic Driver mdpi.commdpi.comAR Antagonists
Triple-Negative (TNBC)~10-50% mdpi.comuchealth.orgmdpi.comConflicting / Actionable Target mdpi.comnih.govAR Antagonists uchealth.orgmdpi.com

Neuroendocrine and Cognitive Function Research

Steroids synthesized within the central nervous system are termed neurosteroids, and they play a crucial role in modulating brain function. DHEA and its sulfated ester, DHEA-S, are among the most abundant of these neurosteroids and have been implicated in numerous processes, including neuroprotection, neuronal survival, and cognitive function. nih.govnih.govresearchgate.net

Research into the effects of DHEA on cognition has yielded mixed results, with some studies suggesting it can enhance memory and learning, while others find its effects may be secondary to changes in anxiety or motor activity. nih.govoup.com DHEA is known to modulate critical neurotransmitter receptors, including NMDA and GABA-A receptors, and can be metabolized within the brain into other active steroids like testosterone and estrogen. nih.govoup.com DHEA has also been shown to exert neuroprotective effects by preventing damage from neurotoxic challenges and has been found to bind directly to nerve growth factor (NGF) receptors, activating their downstream pro-survival signaling pathways. nih.gov

While DHEA has been studied for its neuroendocrine roles, research specifically investigating the cognitive and neuroendocrine effects of this compound is limited. As a derivative of DHEA, it may share some of its precursor's neuroactive properties, but further investigation is required to elucidate its specific functions within the central nervous system. The potential for neurosteroids to serve as therapeutic agents for neurodegenerative and psychiatric disorders remains an active area of research. nih.gov

Immunomodulatory and Radioprotective Effects

The potential for DHEA and its analogs to modulate the immune system and protect against radiation damage is an area of significant interest. While direct studies on this compound are scarce, research on its parent compounds provides a basis for its potential effects.

DHEA and its metabolite 5-androstenediol (5-AED) have demonstrated potent immunostimulatory effects in animal models. mdpi.com Subcutaneous administration of 5-AED was found to be nearly a hundred times more effective than DHEA at protecting mice against lethal viral infections, indicating a powerful role in regulating systemic resistance to pathogens. mdpi.com

Furthermore, DHEA and its derivatives have shown significant antioxidant activity. mdpi.com One study found that a propionate (B1217596) ester of DHEA was highly effective at reducing the production of ROS by peripheral blood mononuclear cells. mdpi.com This ability to mitigate oxidative stress is a key component of radioprotection, as a major mechanism of radiation-induced damage is the generation of free radicals. By reducing ROS, these compounds could potentially protect cells from the harmful effects of radiation. The development of non-androgenic DHEA analogs that retain these antiproliferative and cancer-preventive activities is a key goal for therapeutic use. documentsdelivered.com

Sophisticated Analytical Methodologies in 9 Dehydroandrostenedione Research

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is fundamental to determining the precise molecular structure of 9-Dehydroandrostenedione. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information, providing a comprehensive structural profile of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic connectivity and stereochemistry.

In ¹H NMR, the chemical shifts, splitting patterns, and coupling constants of the proton signals allow for the assignment of specific protons within the steroid nucleus. For this compound, key diagnostic signals include those for the olefinic protons at the C4 and C11 positions and the methyl protons at C18 and C19.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment, allowing for the identification of carbonyl carbons (at C3 and C17), sp²-hybridized carbons of the double bonds, and the sp³-hybridized carbons of the steroid rings.

Specific spectral data for this compound (Androsta-4,9(11)-diene-3,17-dione) has been reported as follows google.comgoogle.com:

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ Interactive Data Table

Assigned Proton Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
4-CH 5.75 d, J = 1.8 Hz
11-CH 5.55 m
19-CH₃ 1.35 s

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ Interactive Data Table

Assigned Carbon Chemical Shift (δ, ppm)
17-C(O) 221.0
3-C(O) 199.0

Infrared (IR) Spectroscopy in Compound Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features. The presence of two ketone groups (at C3 and C17) and two carbon-carbon double bonds (at C4-C5 and C9-C11) gives rise to distinct signals.

The most prominent absorptions would be:

C=O Stretching: Strong absorption bands characteristic of the carbonyl groups in the five-membered (C17) and six-membered (C3) rings. The conjugated nature of the C3 ketone results in a lower frequency absorption compared to a simple saturated ketone.

C=C Stretching: Absorption bands corresponding to the stretching vibrations of the carbon-carbon double bonds within the steroid's ring structure.

C-H Stretching: Absorptions related to the sp²-hybridized C-H bonds at the double bonds and the sp³-hybridized C-H bonds throughout the aliphatic rings.

These characteristic absorption frequencies provide rapid confirmation of the compound's primary functional groups, complementing the more detailed structural data from NMR and MS.

Mass Spectrometry (MS) for Metabolite Identification and Quantitation

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for identifying its metabolites. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent compound and its metabolic products by measuring the mass-to-charge ratio (m/z) with very high accuracy.

In metabolomics studies, MS is used to trace the biotransformation of this compound. Common metabolic reactions for steroids include hydroxylation, reduction, and conjugation. The resulting metabolites will have different molecular weights, which are readily detected by MS.

The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) provides structural information that helps to identify the sites of metabolic modification. The characterization of metabolites of related androstenedione (B190577) analogs is crucial for understanding their biological pathways and effects nih.govnih.govbioscientifica.com. By analyzing fragmentation patterns, researchers can deduce the structure of unknown metabolites, which is a critical step in drug development and doping control analysis nih.gov.

Chromatographic Methods for Separation and Detection

Chromatographic techniques are vital for separating this compound and its metabolites from complex biological matrices, such as plasma, urine, or cell culture media, before their detection and quantification. The coupling of chromatography with mass spectrometry provides a powerful analytical platform with high selectivity and sensitivity.

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for quantifying steroids in biological samples bioscientifica.com. The LC system, typically using reverse-phase columns, separates the different steroids based on their polarity. This separation is critical for distinguishing between structurally similar isomers.

Following separation, the analytes are ionized, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is then used for highly selective and sensitive detection. In this mode, a specific precursor ion for the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations nih.govlabcorp.com. LC-MS/MS methods have been extensively developed for the simultaneous analysis of multiple steroids, providing comprehensive profiles in clinical and research settings nih.govbioscientifica.com.

Table 3: Example LC-MS/MS Parameters for Steroid Analysis Interactive Data Table

Parameter Description
Chromatographic Column C18 reverse phase
Mobile Phase Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) nih.gov
Ionization Mode ESI or APCI, typically in positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for steroid analysis, particularly for comprehensive urinary steroid profiling nih.govnih.gov. Due to the low volatility of steroids, a chemical derivatization step is typically required before GC analysis. This involves converting the polar functional groups (ketones) into more volatile derivatives, for example, by oximation.

The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The high resolving power of modern capillary GC columns allows for the separation of a large number of steroid metabolites in a single run.

After separation, the analytes enter the mass spectrometer, where they are ionized (usually by electron ionization - EI) and detected. The resulting mass spectra, which show characteristic fragmentation patterns, serve as a "fingerprint" for each compound, allowing for definitive identification. GC-MS is a powerful discovery tool and remains highly relevant in clinical steroid investigations and anti-doping analyses nih.govnih.gov.

High-Performance Thin Layer Chromatography (HPTLC) in Biotransformation Studies

High-Performance Thin Layer Chromatography (HPTLC) is a valuable technique for monitoring the biotransformation of steroids like this compound. Its advantages include the ability to analyze multiple samples simultaneously, high resolution, and the use of various detection methods. In the context of biotransformation studies, HPTLC can be employed to separate the parent compound from its metabolites produced by microorganisms or enzymatic reactions.

Methodology for Biotransformation Analysis:

A typical HPTLC method for studying the biotransformation of this compound would involve the following steps:

Sample Preparation: The biotransformation medium (e.g., microbial culture broth) is extracted with a suitable organic solvent, such as ethyl acetate, to isolate the steroids.

Chromatographic Separation: The extract is applied to an HPTLC plate, commonly silica (B1680970) gel 60F254. The separation of this compound and its potential metabolites can be achieved using a mobile phase consisting of a mixture of solvents. For steroids of similar polarity, solvent systems like chloroform-acetone (e.g., 9:1 v/v) or cyclohexane-ethyl acetate-methanol are effective nih.gov. Programmed multiple development can be utilized to enhance the separation of complex mixtures of steroids nih.gov.

Detection and Identification: After development, the separated compounds on the HPTLC plate are visualized. This can be done under UV light (typically at 254 nm) or by spraying with a derivatizing agent followed by heating. A common visualization reagent for steroids is a 1% solution of vanillin (B372448) in a 10% aqueous solution of perchloric acid, which produces colored spots upon heating nih.gov. The retardation factor (Rf) values of the spots are calculated and compared with those of reference standards to tentatively identify the metabolites.

Expected Biotransformation Products:

Based on known microbial transformations of related androstane (B1237026) steroids, potential biotransformation products of this compound that could be identified by HPTLC include hydroxylated derivatives and reduced forms. For instance, filamentous fungi are known to perform various hydroxylation reactions on the steroid nucleus nih.govresearchgate.net.

Data Table: HPTLC Parameters for Steroid Separation

ParameterDescription
Stationary Phase Silica gel 60F254 HPTLC plates
Mobile Phase Examples Chloroform:Acetone (9:1, v/v) nih.gov, Ethyl acetate:n-Hexane (6.5:3.5, v/v) nih.gov
Development Mode Linear ascending or Programmed Multiple Development nih.gov
Detection UV light (254 nm), Vanillin-perchloric acid spray reagent nih.gov

Immunoassay Development and Validation for Steroid Profiling

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection and quantification of steroids in biological fluids due to their high sensitivity and throughput synabs.beidsplc.comthermofisher.comrupahealth.com. The development of a specific immunoassay for this compound would be crucial for steroid profiling.

Key Aspects of Immunoassay Development:

The development process involves producing antibodies that specifically recognize this compound. Since steroids are small molecules, they need to be conjugated to a carrier protein to become immunogenic synabs.be. The choice of the conjugation site on the steroid molecule is critical to ensure the resulting antibodies have high specificity synabs.be.

Validation Parameters:

A developed immunoassay must be rigorously validated to ensure its reliability. Key validation parameters include:

Specificity and Cross-reactivity: This is arguably the most critical parameter for steroid immunoassays due to the structural similarity among different steroids synabs.benih.gov. The cross-reactivity of the antibody with other endogenous and exogenous steroids, such as testosterone (B1683101), androstenedione, and their metabolites, must be thoroughly evaluated synabs.benih.gov. For example, some androstenedione immunoassays have shown cross-reactivity with exemestane, leading to falsely elevated results nih.govkoreascience.kr.

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) determine the lowest concentration of the analyte that can be reliably measured.

Accuracy: This is assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the measured concentration is compared to the expected concentration.

Precision: This refers to the reproducibility of the results and is evaluated at both the intra-assay and inter-assay levels.

Data Table: Common Cross-Reactants in Steroid Immunoassays

CompoundPotential for Cross-Reactivity with this compound AssayReference
AndrostenedioneHigh, due to structural similarity synabs.benih.gov
TestosteroneModerate to High synabs.benih.gov
Dehydroepiandrosterone (B1670201) (DHEA)Moderate synabs.be
17α-HydroxyprogesteroneModerate synabs.be
Spironolactone and its metabolitesPossible, as seen in androstenedione assays jcrpe.org

Metabolomics and Lipidomics Approaches for Systemic Analysis

Metabolomics and lipidomics are powerful 'omics' technologies that provide a comprehensive overview of the metabolic state of an organism in response to a stimulus, such as the administration of this compound. These approaches can reveal the systemic effects of the compound by analyzing a wide range of small molecules in biological samples like serum, plasma, or urine nih.govnih.govmdpi.com.

Metabolomic Profiling:

Metabolomics studies can identify and quantify the metabolites of this compound and other endogenous steroids, providing a detailed picture of its metabolic fate. For instance, oral administration of androstenedione has been shown to significantly increase the urinary excretion of its glucuronide-conjugated metabolites, including testosterone, androsterone, and etiocholanolone (B196237) nih.govoup.com. A similar metabolic profile could be expected for this compound, with the formation of corresponding conjugated metabolites. Untargeted metabolomic approaches using techniques like liquid chromatography-mass spectrometry (LC-MS) can reveal unexpected metabolic pathways affected by this compound administration nih.gov.

Lipidomics Approaches:

Lipidomics focuses on the global study of lipids in a biological system. Administration of androgens and their precursors can significantly impact the lipid profile. A meta-analysis of randomized controlled trials on androstenedione supplementation found a significant decrease in high-density lipoprotein (HDL)-cholesterol and triglycerides nih.govresearchgate.net. Therefore, a lipidomics study of this compound would be expected to reveal alterations in various lipid classes, providing insights into its potential effects on cardiovascular health. Studies on other anabolic steroids have also shown changes in phospholipid fatty acid composition nih.gov.

Data Table: Potential Systemic Effects of this compound based on Metabolomics and Lipidomics of Related Steroids

Analytical ApproachPotential Findings for this compoundReference
Metabolomics Increased levels of glucuronide and sulfate (B86663) conjugates of this compound and its downstream metabolites (e.g., boldenone). Alterations in the profiles of other endogenous steroids. nih.govoup.com
Lipidomics Decrease in HDL-cholesterol levels. Decrease in triglyceride levels. Changes in the composition of phospholipid fatty acids. nih.govresearchgate.netnih.gov

Enzyme Kinetics, Mechanistic Enzymology, and Inhibitor Studies

Determination of Kinetic Parameters (e.g., K_m, V_max, k_cat)

The characterization of an enzyme's activity towards a substrate like 9-dehydroandrostenedione is fundamentally described by its kinetic parameters. These constants provide a quantitative measure of the enzyme's efficiency and its affinity for the substrate.

Michaelis-Menten Constant (K_m): This constant represents the substrate concentration at which the enzyme operates at half of its maximum velocity. It is an inverse measure of the affinity between the enzyme and the substrate; a lower K_m value indicates a higher affinity.

Maximum Velocity (V_max): This parameter defines the maximum rate of the reaction when the enzyme is fully saturated with the substrate. V_max is directly proportional to the concentration of the enzyme.

Catalytic Constant (k_cat): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time, assuming the enzyme is saturated with the substrate.

While specific kinetic data for enzymes acting on this compound are not extensively documented, the parameters for enzymes that metabolize structurally similar steroids, such as androstenedione (B190577), provide valuable context. For instance, 3-ketosteroid-Δ1-dehydrogenases (KstDs) and aromatase are key enzymes in steroid metabolism that process C19 steroids. nih.govnih.govresearchgate.net The kinetic values for these enzymes with related substrates illustrate their catalytic efficiency. oup.comnih.gov

EnzymeSubstrateK_m (μM)V_max (nmol/min·mg)Reference
Human 3β-HSD Type IDehydroepiandrosterone (B1670201) (DHEA)4782 oup.com
Sea Bass Brain AromataseAndrostenedione0.00737.8 (pmol/mg protein/hr) nih.gov
Sea Bass Ovarian AromataseAndrostenedione0.00462.1 (pmol/mg protein/hr) nih.gov
Δ1-KSTD1 (R. erythropolis)4-Androstene-3,17-dione (AD)140- nih.gov

Reaction Mechanism Elucidation through Transient Kinetics

To understand the detailed steps of an enzymatic reaction involving this compound, researchers employ transient kinetic methods. These techniques allow for the observation of the reaction on a millisecond timescale, revealing the formation and decay of reaction intermediates that are invisible during steady-state measurements. photophysics.com

The quench-flow method is a powerful tool for studying rapid enzymatic reactions. hi-techsci.comnih.gov In this technique, the enzyme and substrate are rapidly mixed, and the reaction is allowed to proceed for a specific, short period (milliseconds). The reaction is then abruptly stopped, or "quenched," by adding a chemical agent that denatures the enzyme. hi-techsci.com By varying the time before quenching, a series of samples can be collected that represent different points in the reaction timeline. du.ac.in

Following quenching, the resulting mixture of substrates, intermediates, and products can be analyzed. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an ideal analytical tool for this purpose. nih.gov Its key advantages include:

High Sensitivity: Capable of detecting low concentrations of molecules. nih.gov

Specificity: Provides precise mass measurements, allowing for the unambiguous identification of reaction components, including transient phosphoenzyme intermediates. du.ac.innih.gov

Broad Applicability: It does not require the substrate to have a chromophore, making it suitable for studying natural steroids like this compound. du.ac.innih.gov

This combined approach allows researchers to track the appearance and disappearance of specific molecules over time, providing a detailed picture of the catalytic mechanism. du.ac.in Although specific studies applying this technique to this compound are not prominent in the literature, it represents a state-of-the-art method for elucidating the mechanisms of steroid-converting enzymes.

Characterization of Enzyme Inhibition (Competitive, Non-Competitive, Uncompetitive)

The activity of enzymes that metabolize this compound can be modulated by inhibitors. Understanding the nature of this inhibition is crucial for pharmacology and drug design. Reversible inhibitors are classified based on how they interact with the enzyme and substrate. basicmedicalkey.com

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent K_m but does not affect V_max.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency. It does not affect substrate binding, so K_m remains unchanged, but it lowers the apparent V_max.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations and reduces both the apparent V_max and K_m.

Androstenedione analogs are known to act as inhibitors of key steroidogenic enzymes, such as aromatase. proquest.comnih.gov As a structural analog, this compound could potentially act as a competitive inhibitor for enzymes whose natural substrate is androstenedione.

Type of InhibitionEffect on K_mEffect on V_maxDescription
CompetitiveIncreasesUnchangedInhibitor binds to the active site, competing with the substrate.
Non-CompetitiveUnchangedDecreasesInhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
UncompetitiveDecreasesDecreasesInhibitor binds only to the enzyme-substrate complex.

Influence of Environmental Factors (pH, Temperature) on Enzyme Activity

The catalytic activity of enzymes is highly sensitive to environmental conditions such as pH and temperature. Each enzyme that interacts with this compound will have a specific range of pH and temperature at which it functions optimally.

pH: Changes in pH can alter the ionization state of amino acid residues in the enzyme's active site and on the substrate itself. This can affect substrate binding and the catalytic reaction. Extreme pH values can lead to irreversible denaturation of the enzyme.

Temperature: Reaction rates generally increase with temperature, as molecules have more kinetic energy. However, beyond an optimal temperature, the enzyme's structure begins to break down (denature), leading to a rapid loss of activity. nih.gov For example, the activity of aromatase is highly dependent on temperature. wikipedia.orgnih.gov

FactorConditionEffect on Enzyme Activity
pHBelow OptimumDecreased activity due to suboptimal protonation states.
Optimal pHMaximum activity.
Above OptimumDecreased activity due to suboptimal protonation states.
TemperatureBelow OptimumDecreased activity due to lower kinetic energy.
Optimal TemperatureMaximum activity.
Above OptimumRapidly decreasing activity due to denaturation.

Stereospecificity and Substrate Specificity of Steroid-Converting Enzymes

Steroid-converting enzymes often exhibit high degrees of specificity, which dictates their biological function.

Stereospecificity: Enzymes are chiral molecules and can distinguish between different stereoisomers of a substrate. They often catalyze reactions that produce a specific stereoisomer of the product.

Substrate Specificity: This refers to the ability of an enzyme to bind and act upon a specific substrate or a limited range of structurally similar substrates. Enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and 3-ketosteroid-Δ1-dehydrogenase can act on various steroids but show different affinities and reaction rates for each. nih.govnih.govnih.govresearchgate.net

The unique structure of this compound, characterized by the presence of a double bond between carbons 9 and 10, is a critical feature that determines its recognition by an enzyme's active site. This structural difference compared to androstenedione would influence its binding affinity and the rate at which it is metabolized by enzymes such as aromatase or various dehydrogenases. The broad substrate specificity of some 3-ketosteroid-Δ1-dehydrogenases suggests they can convert a wide range of 3-ketosteroid compounds with diverse substituents, including at the C9 position. nih.gov

EnzymePrimary SubstratesProducts
Aromatase (CYP19A1)Androstenedione, Testosterone (B1683101)Estrone (B1671321), Estradiol (B170435)
3β-HSDPregnenolone (B344588), 17α-Hydroxypregnenolone, DHEAProgesterone (B1679170), 17α-Hydroxyprogesterone, Androstenedione
17β-HSDAndrostenedione, EstroneTestosterone, Estradiol
5α-ReductaseTestosteroneDihydrotestosterone (B1667394) (DHT)

Research Challenges, Limitations, and Future Perspectives

Addressing Complex Intracrine Metabolism in Specific Tissues

A significant challenge in the study of 9-dehydroandrostenedione lies in understanding its complex metabolism at the tissue level, a concept known as intracrinology. nih.govnih.gov This process involves the synthesis and action of steroid hormones within the same cell, allowing for tissue-specific regulation of hormone activity. mdpi.comresearchgate.net Unlike classical endocrinology, where hormones are produced in a gland and travel through the bloodstream to distant target tissues, intracrinology involves the conversion of inactive steroid precursors, such as dehydroepiandrosterone (B1670201) (DHEA), into active androgens and estrogens within peripheral tissues. nih.govnih.gov

The human body utilizes a sophisticated system of enzymes to control the local production of sex steroids, and this tissue-specific regulation is crucial for normal physiological function. mdpi.comresearchgate.net However, this also presents a significant hurdle for researchers, as the metabolic pathways can vary dramatically from one tissue to another. ed.ac.uk For example, the enzymes responsible for converting DHEA to active androgens and estrogens are expressed differently in various tissues, leading to unique steroid profiles and physiological effects. nih.govresearchgate.net

Future research must focus on elucidating these tissue-specific metabolic pathways to fully understand the role of this compound. This will require the development of advanced analytical techniques and cellular models that can accurately reflect the in vivo environment. A deeper understanding of intracrine metabolism will be critical for developing targeted therapies that can modulate steroid activity in specific tissues without causing systemic side effects.

Standardization and Harmonization of Research Methodologies

A major limitation in the field of steroid research is the lack of standardized and harmonized methodologies for hormone analysis. nih.gov Historically, immunoassays have been widely used for steroid measurement due to their simplicity and high throughput. nih.gov However, these methods often suffer from a lack of specificity, leading to inaccurate results, particularly at the low concentrations typically found in postmenopausal women and men. nih.govnih.gov Cross-reactivity with other steroid metabolites can also be a significant issue, further compromising the reliability of the data. nih.gov

The development of mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided a more accurate and specific alternative for steroid analysis. nih.gov These techniques have become the "gold standard" for steroid hormone quantification, offering higher validity and throughput compared to traditional immunoassays. nih.gov However, the high cost of instrumentation and the need for highly trained personnel have limited their widespread adoption, particularly in smaller laboratories. nih.gov

To advance the field, there is a pressing need for the standardization of steroid MS assays and the establishment of reliable reference intervals. nih.govnih.gov This will require a collaborative effort among researchers, clinicians, and regulatory bodies to develop and validate standardized protocols for sample collection, analysis, and data reporting. The establishment of international standards and reference materials will be crucial for ensuring the comparability of data across different studies and laboratories, ultimately leading to a more accurate and comprehensive understanding of this compound's role in human physiology.

Bridging Preclinical Findings to Clinical Translation

The translation of preclinical research findings into clinical applications is a significant challenge in all areas of biomedical research, and the study of this compound is no exception. nih.gov Preclinical studies, which often utilize cell and animal models, are essential for understanding the basic biological mechanisms of disease and for identifying potential therapeutic targets. mayoclinic.orgphypha.ir However, these models often fail to fully replicate the complexity of human physiology, leading to a high rate of failure in clinical trials. nih.govresearchgate.net

Several factors contribute to this translational gap. Animal models, for example, may not accurately reflect the metabolic pathways and physiological responses observed in humans. phypha.ir Additionally, the controlled environment of preclinical studies does not always capture the variability and complexity of human diseases. nih.gov As a result, findings from preclinical studies may not be directly applicable to clinical practice.

To bridge this gap, it is crucial to develop more predictive preclinical models and to adopt a more integrated approach to translational research. This may involve the use of humanized animal models, advanced in vitro systems, and computational modeling to better simulate human physiology. Furthermore, a closer collaboration between basic scientists and clinicians is needed to ensure that preclinical research is designed with clinical relevance in mind. By addressing these challenges, researchers can increase the likelihood that promising preclinical findings will translate into effective clinical therapies for a range of conditions.

Advancements in Targeted Synthesis and Biocatalysis for Pharmaceutical Applications

The development of efficient and selective methods for the synthesis of this compound and its derivatives is crucial for advancing research and exploring its therapeutic potential. Traditional chemical synthesis methods can be complex and often lack the desired selectivity, leading to the formation of unwanted byproducts. In recent years, there has been a growing interest in the use of biocatalysis as a more sustainable and efficient alternative for steroid synthesis. mdpi.comnih.gov

Biocatalysis utilizes enzymes to carry out specific chemical transformations, offering several advantages over traditional chemical methods. mdpi.com Enzymes are highly selective, allowing for the targeted synthesis of specific steroid derivatives with high purity. researchgate.net They also operate under mild reaction conditions, reducing the need for harsh chemicals and solvents. mdpi.com The use of microbial biotransformation, for example, has shown promise for the production of various steroid derivatives from inexpensive and readily available starting materials. nih.govresearchgate.net

Recent advancements in protein engineering and synthetic biology have further expanded the potential of biocatalysis for steroid synthesis. nih.gov Researchers are now able to engineer enzymes with improved activity and stability, as well as to design novel biocatalytic cascades for the multi-step synthesis of complex molecules. rsc.org These advancements are paving the way for the development of more efficient and cost-effective methods for the production of this compound and other valuable steroid compounds, which will be essential for their future use in pharmaceutical applications.

Emerging Roles in Novel Physiological and Pathological Contexts

While the role of androgens in reproductive health is well-established, there is a growing body of evidence to suggest that they also play a crucial role in a wide range of non-reproductive tissues and are implicated in various pathological conditions. birmingham.ac.uk The local production of androgens through intracrine metabolism is now recognized as a key factor in regulating physiological processes in tissues such as the skin, bone, and brain. nih.gov

Dysregulation of androgen metabolism has been linked to a number of diseases, including metabolic syndrome, cardiovascular disease, and certain types of cancer. nih.goved.ac.uk For example, alterations in the expression of steroidogenic enzymes in adipose tissue have been associated with obesity and insulin (B600854) resistance. ed.ac.uk Similarly, the intracrine production of estrogens in breast cancer cells is a key driver of tumor growth. nih.gov

The study of this compound in these novel physiological and pathological contexts is a promising area of future research. By elucidating the role of this compound in different tissues and disease states, researchers may be able to identify new therapeutic targets and develop novel strategies for the prevention and treatment of a wide range of conditions. The use of advanced metabolomic and transcriptomic approaches will be crucial for identifying the complex metabolic pathways and signaling networks involved in these processes. mdpi.com

Q & A

Q. How to present conflicting solubility data in publications?

  • Standardization : Report solvent purity (e.g., HPLC-grade), temperature (±0.5°C), and agitation method (e.g., orbital shaker at 200 rpm). Use the van’t Hoff equation to model temperature-dependent solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.